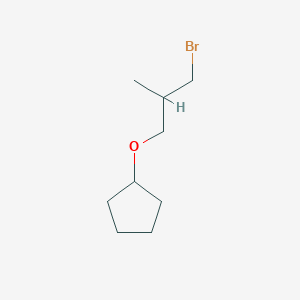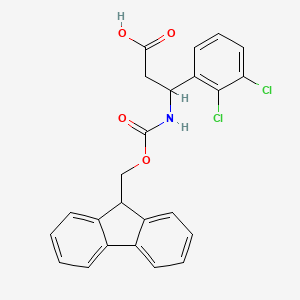
2-(Aminooxy)-3-cyclopropylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminooxy)-3-cyclopropylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an aminooxy group attached to a cyclopropylpropanoic acid backbone, making it a valuable tool in biochemical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-3-cyclopropylpropanoic acid typically involves the reaction of cyclopropylpropanoic acid with hydroxylamine derivatives under controlled conditions. The reaction is often carried out in aqueous media and catalyzed by agents such as aniline or phenylenediamine derivatives . The process requires careful control of temperature and pH to ensure the stability of the aminooxy group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as flow chemistry or continuous processing to enhance yield and purity. The scalability of the synthesis is crucial for its application in large-scale biochemical studies and industrial processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminooxy)-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to yield amino derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted derivatives, which are valuable intermediates in organic synthesis and biochemical research .
Aplicaciones Científicas De Investigación
2-(Aminooxy)-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for bioorthogonal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(Aminooxy)-3-cyclopropylpropanoic acid involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime complex with the enzyme’s active site, inhibiting its activity. This inhibition affects various biochemical pathways, including neurotransmitter metabolism and amino acid biosynthesis .
Comparación Con Compuestos Similares
Aminooxyacetic acid: Shares the aminooxy functional group and is used as an enzyme inhibitor.
Aminoethoxyvinylglycine: Another inhibitor of pyridoxal phosphate-dependent enzymes, used in plant biology.
Uniqueness: 2-(Aminooxy)-3-cyclopropylpropanoic acid is unique due to its cyclopropylpropanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool for studying enzyme mechanisms and developing novel biochemical applications .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-aminooxy-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-10-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) |
Clave InChI |
ZOTUARGWEKITSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(C(=O)O)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
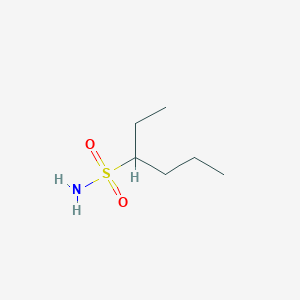
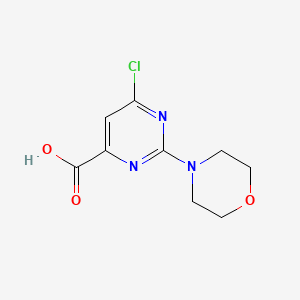


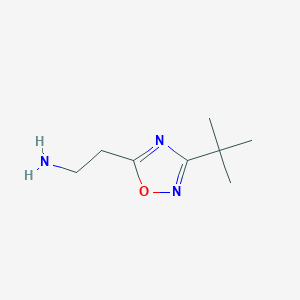
![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)

